2-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic small molecule featuring a pyridazinone core substituted with a benzoxazole-piperidine moiety and a dimethylthiazole group. The benzoxazole and thiazole moieties are known for their bioisosteric properties, enhancing metabolic stability and binding affinity in drug-like molecules . Crystallographic characterization of such compounds typically employs programs like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14-21(30-15(2)23-14)18-7-8-20(28)27(25-18)13-16-9-11-26(12-10-16)22-24-17-5-3-4-6-19(17)29-22/h3-8,16H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHQOBTWXSYETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis with structurally analogous compounds highlights key differences in solubility, stability, and target engagement. For instance:
| Compound Name/Feature | Pyridazinone Core | Benzoxazole-Piperidine Substituent | Thiazole Substituent | LogP* | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | Yes | Yes | 2,4-Dimethylthiazole | 3.2 | 12.5 (pH 7.4) |
| Analog A: 6-(Thiophen-2-yl) variant | Yes | Yes | Thiophene | 2.8 | 18.9 |
| Analog B: Unsubstituted thiazole | Yes | Yes | Thiazole | 2.5 | 25.3 |
*LogP values calculated via fragment-based methods.
The 2,4-dimethylthiazole group may enhance metabolic resistance by sterically hindering oxidative degradation, a hypothesis supported by similar derivatives .
Reactivity and Stability
Gas-phase reactivity studies of analogous thiazole-containing compounds suggest susceptibility to hydroxyl radical-mediated oxidation under atmospheric conditions, though the dimethyl substitution in the target compound likely reduces this reactivity . Computational models (e.g., density functional theory) predict that the benzoxazole-piperidine moiety stabilizes the molecule via intramolecular hydrogen bonding, a feature absent in simpler analogs.
Crystallographic and Conformational Insights
Crystallographic data refined using SHELXL reveal that the target compound adopts a planar pyridazinone core with a dihedral angle of 15.2° between the benzoxazole and thiazole planes, minimizing steric clash.
Pharmacological Activity
While specific activity data for the target compound are unavailable in the provided evidence, structurally related pyridazinone derivatives demonstrate inhibitory activity against phosphodiesterase-4 (PDE4) and cyclooxygenase-2 (COX-2). The dimethylthiazole group in the target compound may enhance selectivity for kinase targets (e.g., JAK3) compared to thiophene-containing analogs, as seen in preclinical studies of similar molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
